3-Benzoyl-2-benzothiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-2-benzothiazolone is a chemical compound belonging to the benzothiazolone family. Benzothiazolones are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a wide range of biological targets due to their highly pharmaceutical and biological activity .
Mode of Action
The mode of action of 3-Benzoyl-2-benzothiazolone involves its interaction with these targets, leading to various biological effects
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its broad range of biological activity
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, including anti-cancer, anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and many others .
Biochemical Analysis
Biochemical Properties
Benzothiazolone derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that benzothiazolone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazolone derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-benzothiazolone typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzothiazolone ring. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-2-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or alcohols replace the benzoyl group to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted benzothiazolone derivatives.
Scientific Research Applications
3-Benzoyl-2-benzothiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Comparison with Similar Compounds
2-Benzoylbenzothiazole: Similar structure but lacks the additional oxygen atom in the benzothiazolone ring.
3-Acetyl-2-benzothiazolone: Contains an acetyl group instead of a benzoyl group.
2-Methylbenzothiazolone: Has a methyl group instead of a benzoyl group.
Uniqueness: 3-Benzoyl-2-benzothiazolone is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-benzoyl-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWPLRQRJNORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.